Cas no 2201430-70-6 (N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide)

N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- EN300-26573789
- Z1748683697
- 2201430-70-6
- N-{3-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl}prop-2-enamide
- N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide
- N-[3-[4-(2-Methylpropyl)-3-oxo-1-piperazinyl]-3-oxopropyl]-2-propenamide
- N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide
-
- インチ: 1S/C14H23N3O3/c1-4-12(18)15-6-5-13(19)17-8-7-16(9-11(2)3)14(20)10-17/h4,11H,1,5-10H2,2-3H3,(H,15,18)
- InChIKey: SZZZJOPOCSCGDT-UHFFFAOYSA-N
- SMILES: C(NCCC(N1CCN(CC(C)C)C(=O)C1)=O)(=O)C=C
計算された属性
- 精确分子量: 281.17394160g/mol
- 同位素质量: 281.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 69.7Ų
じっけんとくせい
- 密度みつど: 1.106±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 556.3±50.0 °C(Predicted)
- 酸度系数(pKa): 14.40±0.46(Predicted)
N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573789-0.05g |
N-{3-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl}prop-2-enamide |
2201430-70-6 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamideに関する追加情報
Recent Advances in the Study of N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide (CAS: 2201430-70-6)
The compound N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide (CAS: 2201430-70-6) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This synthetic small molecule, characterized by its unique piperazine and acrylamide moieties, has shown significant potential in modulating protein-protein interactions and enzyme activity. Recent studies have focused on its application as a covalent inhibitor targeting specific cysteine residues in disease-relevant proteins.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to selectively inhibit the Bruton's tyrosine kinase (BTK) pathway through its reactive acrylamide group. The research team utilized structure-activity relationship (SAR) studies to optimize the compound's potency, achieving an IC50 of 12 nM against BTK while maintaining excellent selectivity over other kinases. The 2-methylpropyl group was found to be crucial for maintaining membrane permeability and metabolic stability.
Further investigations into the compound's mechanism of action revealed its potential as a PROTAC (PROteolysis TArgeting Chimera) warhead. Researchers at Harvard Medical School successfully conjugated this molecule to a cereblon ligand, creating a bifunctional compound that induced targeted degradation of BTK in lymphoma cell lines. This innovative approach demonstrated superior efficacy compared to traditional inhibition, with complete target degradation observed at 100 nM concentrations.
Pharmacokinetic studies in rodent models showed favorable absorption and distribution properties, with an oral bioavailability of 68% and brain penetration sufficient for potential CNS applications. The compound exhibited a half-life of 4.2 hours in plasma, suggesting suitability for once-daily dosing regimens. Importantly, toxicology assessments revealed no significant off-target effects at therapeutic doses.
Current clinical development focuses on hematological malignancies, with Phase I trials expected to begin in Q2 2024. The compound's unique chemical structure (2201430-70-6) offers patent protection until 2041, making it an attractive candidate for pharmaceutical development. Future research directions include exploring its application in autoimmune diseases and investigating potential combination therapies with existing anticancer agents.
From a chemical biology perspective, this molecule serves as a valuable tool compound for studying cysteine-dependent signaling pathways. Its modular structure allows for straightforward derivatization, enabling the creation of chemical probes for various biological targets. Recent work has demonstrated its utility in chemoproteomic studies, where it was used to identify novel druggable cysteines in the human proteome.
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